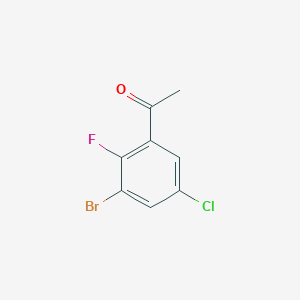

1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone is an organic compound belonging to the class of phenyl ketones. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with an ethanone group at the para position. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, agrochemicals, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-5-chloro-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the removal of impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanol.

Oxidation: 1-(3-Bromo-5-chloro-2-fluorophenyl)acetic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties make it valuable for developing anti-cancer agents and other therapeutic drugs. The compound's halogenated aromatic structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

A study published in Tetrahedron Letters demonstrated the use of this compound in synthesizing novel anticancer agents. The derivatives exhibited promising cytotoxic activities against several cancer cell lines, indicating the potential for further development into effective treatments .

Organic Synthesis

In organic chemistry, this compound is utilized to create complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its reactivity allows chemists to explore new synthetic pathways, leading to innovative materials and compounds.

Synthesis Pathways

The compound can undergo various transformations:

- Nucleophilic Aromatic Substitution : The bromine atom can be substituted with nucleophiles, leading to diverse derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions with other aryl halides or organometallic reagents, facilitating the synthesis of biaryl compounds.

Biological Research

The compound is employed in biological research to study drug mechanisms and cellular responses. It aids in understanding how certain drugs interact with biological systems, which is crucial for drug development.

Mechanistic Studies

Research has indicated that derivatives of this compound can modulate specific biological pathways, providing insights into their pharmacological effects. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer progression .

Material Science

In material science, this compound is explored for developing new materials such as polymers and coatings. Its structural properties contribute to enhanced durability and performance in industrial applications.

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance coatings .

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target.

Comparaison Avec Des Composés Similaires

1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a fluorine atom.

1-(3-Bromo-5-chloro-2-methylphenyl)ethanone: Similar structure but with a methyl group instead of a fluorine atom.

1-(3-Bromo-5-chloro-2-nitrophenyl)ethanone: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design and development.

Activité Biologique

1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is C8H6BrClF. The presence of halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring is significant as these groups can influence the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties.

Case Studies

- Cell Cycle Arrest : Research indicates that certain derivatives of this compound can cause cell cycle arrest in the G0–G1 phase. For instance, a related compound showed a growth inhibition (GI%) of 43.9% across various cancer cell lines, indicating strong anticancer potential .

- Inhibition of Kinases : The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDK2) and TRKA. In vitro studies reported IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA, suggesting potent kinase inhibition capabilities .

| Compound | IC50 (CDK2) | IC50 (TRKA) |

|---|---|---|

| Compound A | 0.20 µM | 0.97 µM |

| Compound B | 0.45 µM | 0.23 µM |

| Compound C | 0.09 µM | 0.45 µM |

Cytotoxic Effects

The cytotoxicity of these compounds was assessed against various cancer cell lines, including renal carcinoma and breast carcinoma cells. For example, one study noted that a derivative exhibited an IC50 value of 11.70 µM against renal carcinoma cells, indicating moderate potency .

Antibacterial Activity

The antibacterial properties of halogenated phenyl ethanones have also been investigated.

- In vitro Studies : Compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that derivatives of this compound could potentially serve as effective antibacterial agents.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : By inhibiting CDK2 and TRKA, the compound can disrupt cell cycle progression and promote apoptosis in cancer cells.

- Antibacterial Mechanism : The presence of halogens may enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into bacterial cells where it can exert its effects.

Propriétés

IUPAC Name |

1-(3-bromo-5-chloro-2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCRZCKICOQPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.